molecular formula C6H6FNS B162622 2-Amino-4-fluorobenzenethiol CAS No. 131105-89-0

2-Amino-4-fluorobenzenethiol

Cat. No. B162622
M. Wt: 143.18 g/mol
InChI Key: MAOTUJPKBAIACF-UHFFFAOYSA-N
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Description

“2-Amino-4-fluorobenzenethiol” is a chemical compound with the molecular formula C6H6FNS . It has a molecular weight of 143.18 g/mol . The IUPAC name for this compound is 2-amino-4-fluorobenzenethiol .


Synthesis Analysis

The synthesis of 2-Amino-4-fluorobenzenethiol and its derivatives has been reported in several studies . For instance, one study reported the synthesis of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives from chloro-substituted-2-amino-5-fluorobenzenethiol .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-fluorobenzenethiol consists of a benzene ring substituted with an amino group (NH2), a fluorine atom (F), and a thiol group (SH) . The InChI string representation of the molecule is InChI=1S/C6H6FNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4-fluorobenzenethiol include a molecular weight of 143.18 g/mol, a computed XLogP3-AA value of 1.5, and a topological polar surface area of 27 Ų . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Use in Organic Chemistry

  • Field : Organic Chemistry
  • Application : 2-Amino-4-fluorobenzenethiol is used in the synthesis of fluorinated thiazoles .
  • Method : A solution of the compound is refluxed under a N2 atmosphere until the starting material disappears. This is monitored by TLC (about 15 hours). The residue is then subjected to flash chromatography on silica using hexane/EtOAc as an eluent to give the substrate .
  • Results : The synthesis results in the production of fluorinated thiazoles .

Use in Green Chemistry

  • Field : Green Chemistry
  • Application : 2-Amino-4-fluorobenzenethiol is used in the synthesis of bioactive 2-amino-4H-benzo[b]pyrans .
  • Method : The reaction is achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .
  • Results : The synthesis results in the production of bioactive pyran derivatives .

Use in Nanotechnology

  • Field : Nanotechnology
  • Application : 2-Amino-4-fluorobenzenethiol is used in the creation of dual modal NIR silver bumpy nanoprobes for in vivo imaging and multiplexed detection of biomolecules .
  • Method : The specific method of application is not detailed in the source .
  • Results : The creation of these nanoprobes provides complementary biomedical information which has huge potential in pre-clinical and clinical imaging and sensing .

Use in Drug Discovery

  • Field : Drug Discovery
  • Application : 2-Amino-4-fluorobenzenethiol is used in the synthesis of various drug molecules .
  • Method : The specific method of application is not detailed in the source .
  • Results : The synthesis results in the production of various drug molecules .

Use in Material Science

  • Field : Material Science
  • Application : 2-Amino-4-fluorobenzenethiol is used in the creation of amine-functionalized silica magnetic nanoparticles (NH2@SiO2@Fe3O4) .
  • Method : The reaction was simply achieved by grinding of various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions with excellent yields and high purity .
  • Results : The creation of these nanoparticles exhibits several remarkable attributes like broad functional group tolerance, durability, improved yield, reusability, and recyclability .

properties

IUPAC Name

2-amino-4-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOTUJPKBAIACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455300
Record name 2-amino-4-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-fluorobenzenethiol

CAS RN

131105-89-0
Record name 2-amino-4-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-5-fluoronitrobenzene (1.81 g, 10.31 mmol) dissolved in 30 mL of deionized water at room temperature was added sodium sulfide nonahydrate (9.90 g, 41.24 mmol) in a single portion. The resulting solution was heated to reflux and stirred under nitrogen for 32 hours. The resulting light yellow solution was then cooled to room temperature and was washed with 5×50 mL of ethyl acetate. The organic phase was dried over anhydrous magnesium sulfate, filtered, and evaporated to yield a yellow oil. The crude material was purified by flash chromatography eluting with CH2Cl2:MeOH=10:1 to yield 0.36 g (25%) of the title compound. MS (m/z, ES+): 144.0 (M+1, 100%); IR (KBr): 3430, 3340, 1615, 1573, 1482, 1281, 1248, 1172, 1124, 1044, 975, 840, 792 cm−1; 1H NMR (300 MHz, ppm, DMSO-d6) δ: 6.89 (dt, 1H), 6.50 (dd, 1H), 6.21 (dt, 1H), 5.80 (br s, 2H).
Quantity
1.81 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Yield
25%

Synthesis routes and methods II

Procedure details

A solution of 5-fluoro-2-methylbenzo[d]thiazole (1.2 g, 7.18 mmol) in ethylene glycol and NaOH (5N, 2 ml) was degassed under N2 for 10 min, then refluxed at 129° C. for 3 hours. The solution was cooled to 0° C. and then acidified to pH 3˜4 using c. HCl. The mixture was extracted with EtOAc (2×50 ml). The organic layer was washed with brine and dried with Na2SO4 and concentrated in vacuo. The crude residue (1.01 g, 98%) was used directly in the next step without purification.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-fluorobenzenethiol
Reactant of Route 2
2-Amino-4-fluorobenzenethiol
Reactant of Route 3
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2-Amino-4-fluorobenzenethiol
Reactant of Route 4
2-Amino-4-fluorobenzenethiol
Reactant of Route 5
2-Amino-4-fluorobenzenethiol
Reactant of Route 6
2-Amino-4-fluorobenzenethiol

Citations

For This Compound
4
Citations
R Dixit, N Gautam, DC Gautam - Jordan Journal of Chemistry (JJC), 2008 - jjc.yu.edu.jo
… To a stirred suspension of 0.01 mole of 2-amino-3-isoproproylbenzenethiol 1a /2amino-5-isopropylbenzenethiol 1b/2-amino-4-fluorobenzenethiol 1c, sodium hydroxide (0.01 mole) and …
Number of citations: 13 jjc.yu.edu.jo
VKN Taneja, UGN Garg… - Asian Journal of …, 2000 - Asian Journal of Chemistry
Number of citations: 0
CE Gutteridge, BW Sadowski, SM Hughes… - International Journal of …, 2020
Number of citations: 2
V TANEJA, CL GUPTA… - Chemischer …, 1984 - Wiley Online Library
Number of citations: 0

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